molecular formula C10H20 B14165554 1-Methyl-4-propylcyclohexane CAS No. 4291-81-0

1-Methyl-4-propylcyclohexane

Cat. No.: B14165554
CAS No.: 4291-81-0
M. Wt: 140.27 g/mol
InChI Key: QAXQTVWXIPRDOC-UHFFFAOYSA-N
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Description

1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its structural simplicity and is often used in various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the Friedel-Crafts alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators

Major Products Formed:

Scientific Research Applications

1-Methyl-4-propylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-propylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and propyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved vary based on the specific chemical context .

Comparison with Similar Compounds

    Cyclohexane: The parent compound, lacking the methyl and propyl substitutions.

    1-Methylcyclohexane: A simpler derivative with only a methyl group substitution.

    4-Propylcyclohexane: Another derivative with only a propyl group substitution.

Uniqueness: 1-Methyl-4-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts .

Properties

CAS No.

4291-81-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-methyl-4-propylcyclohexane

InChI

InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QAXQTVWXIPRDOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C

Origin of Product

United States

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